molecular formula C20H27NO5S B2606168 N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide CAS No. 1040644-00-5

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide

Cat. No.: B2606168
CAS No.: 1040644-00-5
M. Wt: 393.5
InChI Key: IPHVSWRPKSGWQY-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4,6-trimethylaniline with methanesulfonyl chloride to form the corresponding methanesulfonamide intermediate. This intermediate is then reacted with 2-hydroxy-3-(3-methoxyphenoxy)propyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methanesulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the methanesulfonamide group may produce an amine.

Scientific Research Applications

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenoxy groups may interact with enzymes or receptors, modulating their activity. The methanesulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide
  • 2-hydroxy-4-methoxybenzophenone

Uniqueness

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5S/c1-14-9-15(2)20(16(3)10-14)21(27(5,23)24)12-17(22)13-26-19-8-6-7-18(11-19)25-4/h6-11,17,22H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHVSWRPKSGWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(CC(COC2=CC=CC(=C2)OC)O)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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